6-chloro-3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)-1-methyl-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)-1-methyl-4-phenylquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)-1-methyl-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted quinolines, furans, and pyrazoles. Key steps in the synthesis may involve:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the furan ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the pyrazole ring: This can be done through condensation reactions involving hydrazines and 1,3-dicarbonyl compounds.
Chlorination and methylsulfonylation:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)-1-methyl-4-phenylquinolin-2(1H)-one can undergo various chemical reactions including:
Oxidation: The furan and pyrazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may lead to the formation of furanones, while substitution of the chloro group with an amine may result in the formation of an aminoquinoline derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)-1-methyl-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinoline: The parent compound of the quinoline family.
Furazolidone: A furan derivative with antimicrobial properties.
Uniqueness
6-chloro-3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)-1-methyl-4-phenylquinolin-2(1H)-one is unique due to its combination of structural features from quinoline, furan, and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-chloro-3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-1-methyl-4-phenylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4S/c1-27-19-11-10-16(25)13-17(19)22(15-7-4-3-5-8-15)23(24(27)29)18-14-20(21-9-6-12-32-21)28(26-18)33(2,30)31/h3-13,20H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQRZLXNFALGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)C3=NN(C(C3)C4=CC=CO4)S(=O)(=O)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.